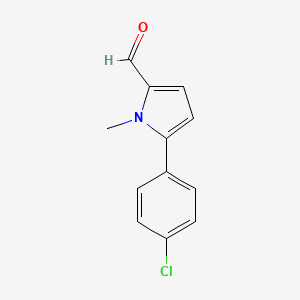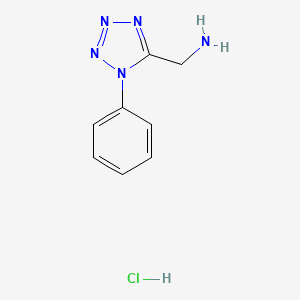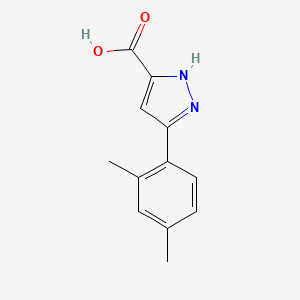
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms . The “2,4-dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached to the 2nd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group (-COOH), and the 2,4-dimethylphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions . The carboxylic acid group can participate in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .科学的研究の応用
-
Suzuki–Miyaura Coupling in Organic Chemistry
- This process involves the cross-coupling of organoboron reagents and is widely used in carbon–carbon bond forming reactions. The reaction conditions are mild and functional group tolerant, making it a popular choice in organic synthesis .
- The methods involve the use of a palladium catalyst to facilitate the coupling. The organoboron reagent is prepared and then used under specific Suzuki–Miyaura coupling conditions .
- The results of this process are generally good yields across a wide range of (hetero)aryl, alkenyl and alkynyl moieties .
-
Synthesis of Indole Derivatives in Medicinal Chemistry
- Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and are used in the treatment of various disorders .
- The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .
- The outcomes of these syntheses are biologically active compounds that have shown efficacy in treating various diseases .
-
Metabolomics in Pesticide Research and Development
- Metabolomics is used to elucidate the modes-of-action (MOA) of bioactive compounds. This is important for predicting effects on non-target organisms .
- The methods involve the use of advanced analytical techniques to study the metabolic changes in organisms exposed to the bioactive compounds .
- The results can provide insights into the MOA of the compounds, which can inform the development of safer and more effective pesticides .
Safety And Hazards
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUPOAEAAAQGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220000 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
113342-33-9 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113342-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

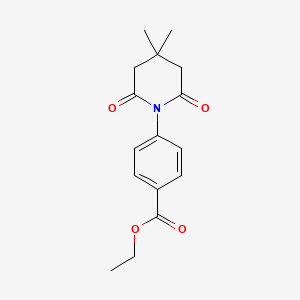

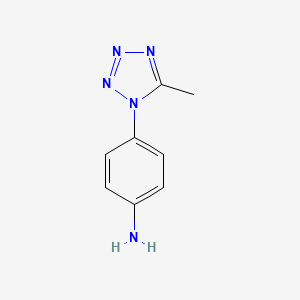
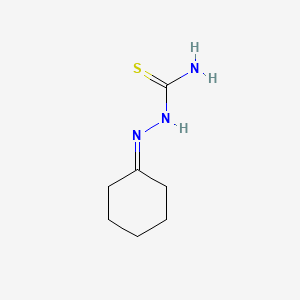
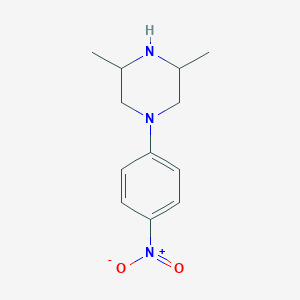

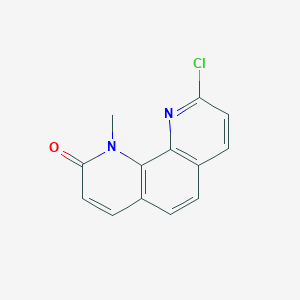
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)
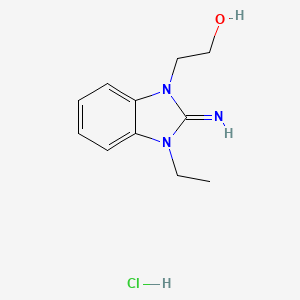
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)
